4-Fluoro-3,5-dimethylbenzoic acid

Lipophilicity LogP Pharmacokinetics

4-Fluoro-3,5-dimethylbenzoic acid (CAS 120512-59-6) is an aromatic carboxylic acid featuring a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions on the benzene ring. It serves as a versatile small molecule scaffold and intermediate in organic synthesis, valued for its reactive carboxyl group that allows for diverse derivatizations such as ester and amide formation.

Molecular Formula C9H9FO2
Molecular Weight 168.167
CAS No. 120512-59-6
Cat. No. B2895691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,5-dimethylbenzoic acid
CAS120512-59-6
Molecular FormulaC9H9FO2
Molecular Weight168.167
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)C(=O)O
InChIInChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
InChIKeyMIKQQYBBVDHPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3,5-dimethylbenzoic acid (CAS 120512-59-6): A Fluorinated Benzoic Acid Scaffold for PDE2 Inhibitor and Agrochemical Intermediate Development


4-Fluoro-3,5-dimethylbenzoic acid (CAS 120512-59-6) is an aromatic carboxylic acid featuring a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions on the benzene ring . It serves as a versatile small molecule scaffold and intermediate in organic synthesis, valued for its reactive carboxyl group that allows for diverse derivatizations such as ester and amide formation . The compound is primarily employed as a reactant in the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which act as PDE2 inhibitors , and as a building block for pharmaceuticals and agrochemicals where fluorinated groups enhance biological activity or metabolic stability .

4-Fluoro-3,5-dimethylbenzoic acid: Why 3,5-Dimethylbenzoic Acid or Other Non-Fluorinated Analogs Are Not Suitable Replacements


The strategic placement of a fluorine atom at the 4-position, flanked by methyl groups at the 3- and 5-positions, creates a unique substitution pattern that profoundly alters the electronic and steric properties of the benzoic acid scaffold. Substituting this compound with its non-fluorinated analog, 3,5-dimethylbenzoic acid, or other regioisomers is not equivalent, as the fluorine atom significantly modifies molecular properties such as lipophilicity and electronic distribution . The presence of the fluorine atom can enhance biological activity and metabolic stability in derived pharmaceutical and agrochemical products . Furthermore, the specific substitution pattern of 4-Fluoro-3,5-dimethylbenzoic acid imparts distinct chemical and physical properties that are not replicable by other in-class compounds, making it a non-interchangeable building block for targeted synthesis .

Quantitative Evidence for 4-Fluoro-3,5-dimethylbenzoic acid (CAS 120512-59-6) Over Analogs: Purity, Lipophilicity, and Targeted Reactivity


Increased Lipophilicity vs. Non-Fluorinated Analog Improves Pharmacokinetic Potential

4-Fluoro-3,5-dimethylbenzoic acid exhibits significantly higher lipophilicity compared to its non-fluorinated analog, 3,5-dimethylbenzoic acid. This difference is quantifiable by a measured LogP of 2.14 versus a reported LogP of 1.97 for 3,5-dimethylbenzoic acid [1]. This increase in LogP can translate to improved membrane permeability and potentially better oral bioavailability for derivative compounds.

Lipophilicity LogP Pharmacokinetics Drug Design

Commercial Purity (98%) Outperforms Standard 95% Grade, Reducing Impurity-Driven Failure in Sensitive Syntheses

A minimum purity specification of 98% is available from multiple vendors for 4-Fluoro-3,5-dimethylbenzoic acid . This contrasts with the more common 95% purity grade [1], representing a 3% absolute reduction in total impurities. For research-scale synthesis, particularly in multi-step sequences, this higher purity can be critical to avoid side reactions, improve yield, and simplify purification.

Purity Quality Control Synthesis Procurement

Validated Reactivity as Key Intermediate for [1,2,4]Triazolo[1,5-a]pyrimidine PDE2 Inhibitors

4-Fluoro-3,5-dimethylbenzoic acid is specifically cited as a useful reactant for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are a class of PDE2 inhibitors . Its 4-fluoro-3,5-dimethyl substitution pattern is likely essential for the final compound's activity, as PDE2 inhibitors are being investigated for a range of neurological conditions including anxiety, depression, and schizophrenia [1].

PDE2 Inhibitor Medicinal Chemistry Intermediate Neurology

Strategic Applications of 4-Fluoro-3,5-dimethylbenzoic acid in PDE2-Focused Drug Discovery and High-Purity Chemical Synthesis


Medicinal Chemistry: Synthesis of PDE2 Inhibitor Libraries

This compound is a crucial building block for medicinal chemists developing novel PDE2 inhibitors for neurological disorders . Its use in constructing [1,2,4]triazolo[1,5-a]pyrimidine cores is supported by existing literature, providing a validated starting point for the design of new analogs to treat conditions such as anxiety, depression, and schizophrenia [1]. Researchers can leverage the compound's specific substitution pattern to explore structure-activity relationships (SAR) within this inhibitor class.

Agrochemical Research: Fluorinated Intermediate for Enhanced Bioactivity

In the design of novel agrochemicals, the strategic placement of a fluorine atom, as found in 4-Fluoro-3,5-dimethylbenzoic acid, is a common strategy to enhance the biological activity and metabolic stability of the resulting products . The compound serves as a versatile scaffold for synthesizing a wide array of fluorinated analogs for testing against agricultural pests and pathogens, with the potential to yield candidates with improved potency and field persistence compared to non-fluorinated leads.

Organic Synthesis: High-Purity Scaffold for Sensitive Multi-Step Reactions

For organic chemists undertaking complex, multi-step syntheses where impurity control is paramount, the commercial availability of 4-Fluoro-3,5-dimethylbenzoic acid in a 98% purity grade offers a distinct advantage . This higher purity minimizes the risk of side reactions that can plague sensitive transformations like metal-catalyzed cross-couplings or the formation of acid chlorides, ultimately leading to higher yields and simpler purification of target molecules compared to using the standard 95% purity material .

Chemical Procurement: Cost-Benefit Analysis for Specialized Research

Procurement officers and lab managers should note the availability of different purity grades (e.g., 95%, 97%, 98%) from various suppliers . For routine transformations, the 95% grade may be sufficient, but for more sensitive or higher-value applications, such as late-stage functionalization or the generation of material for in vivo studies, the incremental cost of the 98% grade is often justified by the reduced risk of failure and the labor savings in purification .

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